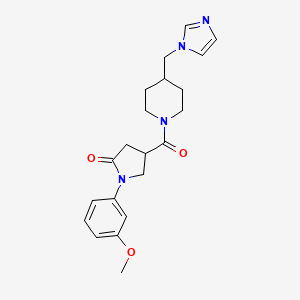

4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-[4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-28-19-4-2-3-18(12-19)25-14-17(11-20(25)26)21(27)24-8-5-16(6-9-24)13-23-10-7-22-15-23/h2-4,7,10,12,15-17H,5-6,8-9,11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUHGHSAZUFXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the imidazole derivative reacts with a piperidine precursor.

Formation of the pyrrolidinone ring: This can be synthesized through cyclization reactions involving amide formation.

Final assembly: The final compound is assembled through a series of coupling reactions, often using reagents like carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and purity. This may include:

Catalysis: Using catalysts to increase reaction rates and selectivity.

Flow chemistry: Implementing continuous flow reactors for better control over reaction conditions.

Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Below is a comprehensive overview of its applications, supported by case studies and research findings.

Structure

The molecular formula for this compound is , and it features several distinct functional groups:

- Piperidine ring : Contributes to the compound's basicity and potential interactions with biological targets.

- Imidazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

- Pyrrolidinone structure : Imparts stability and can enhance pharmacological properties.

Properties

- Molecular Weight : Approximately 336.42 g/mol

- Solubility : Likely soluble in polar solvents due to the presence of nitrogen atoms in the imidazole and piperidine rings.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing imidazole and piperidine have shown efficacy against various cancer cell lines, including breast and lung cancer cells.

Case Study : A study published in ACS Omega demonstrated that a related compound inhibited the proliferation of MCF-7 (breast cancer) cells with an IC50 value of 15 µM. This suggests that the compound could be a lead for developing new anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

Antimicrobial Properties

The imidazole ring is known for its antimicrobial activity. Research indicates that compounds with imidazole derivatives can inhibit bacterial growth effectively.

Case Study : A comparative study on various imidazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines such as interleukin-1 beta.

Research Insight : Preliminary studies indicate that similar compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be favorable due to its solubility and structural characteristics, allowing for good absorption and distribution in biological systems.

Mechanism of Action

The mechanism of action of 4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might:

Bind to receptors: Interacting with specific proteins or enzymes.

Modulate pathways: Affecting signaling pathways within cells.

Inhibit enzymes: Blocking the activity of enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrrolidin-2-one derivatives, such as 1-(4-butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (referred to here as Compound A) . Below is a detailed analysis:

Structural and Physicochemical Comparison

Functional Implications

- Heterocycle Impact: The imidazole in the target compound offers a smaller, more basic heterocycle, which could favor interactions with acidic residues in binding pockets.

- Linker Flexibility : The rigid carbonyl linker in the target compound might restrict conformational freedom, enhancing selectivity for specific targets. Compound A’s flexible ethyl-ketone linker could allow broader binding modes but reduce target specificity.

Hypothetical Pharmacological Profiles

While direct comparative studies are unavailable, structural analysis suggests:

- Target Compound: Potential for CNS activity due to balanced lipophilicity (3-methoxyphenyl) and hydrogen-bonding capacity (carbonyl group).

- Compound A : Likely optimized for peripheral targets (e.g., inflammatory mediators) due to high lipophilicity (4-butylphenyl) and benzimidazole’s affinity for hydrophobic pockets .

Biological Activity

4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one, a complex organic compound, has garnered attention due to its potential biological activities. This article explores the compound's biological activities, including its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 382.5 g/mol

- CAS Number : 1286697-89-9

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include a piperidine ring and an imidazole moiety. These features are known to influence various biological pathways.

1. Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperidine, particularly those containing imidazole, exhibit selective agonistic activity at delta-opioid receptors. For instance, studies have shown that certain piperidine derivatives demonstrate anxiolytic and antidepressant-like effects in animal models, such as the mouse tail suspension test and the neonatal ultrasonic vocalization test .

2. Cancer Therapy Potential

Recent studies have suggested that compounds similar to 4-(4-((1H-imidazol-1-yl)methyl)piperidine) may possess anticancer properties. For example, some piperidine derivatives have been reported to induce apoptosis in cancer cell lines, demonstrating cytotoxicity that surpasses established chemotherapeutic agents like bleomycin . The mechanism often involves the disruption of cellular pathways essential for tumor growth.

3. Inflammatory Response Modulation

Preliminary studies indicate that structurally related compounds can inhibit inflammatory responses by modulating interleukin-1 beta release. This suggests potential applications in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : Binding to specific opioid receptors may mediate its anxiolytic and antidepressant effects.

- Cellular Pathway Inhibition : Inhibition of pro-inflammatory cytokines could play a role in its anti-inflammatory properties.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of this compound involves multi-step organic reactions, including piperidine functionalization, imidazole coupling, and pyrrolidinone ring formation. Key steps:

Piperidine Modification : Introduce the imidazole-methyl group via nucleophilic substitution or reductive amination .

Carbonyl Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the piperidine moiety to the pyrrolidinone core .

Aromatic Substitution : Attach the 3-methoxyphenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .

Optimization :

- Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches .

- Monitor intermediates via HPLC and LC-MS to identify side reactions (e.g., imidazole ring decomposition) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) for molecular ion verification and fragmentation pattern analysis .

- X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities in the pyrrolidinone ring .

Advanced: How can computational modeling predict the compound’s interaction with histamine or kinase targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding to histamine H1/H4 receptors, leveraging the imidazole moiety’s affinity for metal ions in catalytic sites .

- Validate with MD Simulations (GROMACS) to assess binding stability under physiological conditions .

QSAR Studies :

- Train models on imidazole-piperidine derivatives to correlate substituent effects (e.g., methoxy group position) with activity .

Free Energy Calculations :

Advanced: How should researchers address contradictions in biological activity data across assay platforms?

Methodological Answer:

Assay Validation :

- Compare results from cell-based assays (e.g., HEK293 transfected with H1 receptors) vs. enzyme-linked assays (e.g., GTPγS binding) .

Control Experiments :

- Test the compound against known H1/H4 antagonists (e.g., JNJ 7777120) to confirm target specificity .

Data Normalization :

Mechanistic Studies :

- Perform radioligand displacement assays to distinguish competitive vs. allosteric inhibition .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

Lipophilicity Adjustment :

- Modify the methoxyphenyl group (e.g., replace with fluorophenyl) to enhance blood-brain barrier penetration .

Metabolic Stability :

- Use liver microsome assays to identify metabolic hotspots (e.g., piperidine N-dealkylation) .

Prodrug Design :

PK/PD Modeling :

Basic: What are the safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential dust formation from the crystalline compound .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction engineering improve scalability for gram-scale synthesis?

Methodological Answer:

Flow Chemistry :

- Implement continuous flow reactors to enhance heat/mass transfer during exothermic imidazole coupling steps .

Catalyst Recycling :

- Use immobilized catalysts (e.g., Pd on mesoporous silica) for Suzuki-Miyaura reactions to reduce metal leaching .

Process Analytical Technology (PAT) :

Advanced: What statistical methods resolve batch-to-batch variability in synthesis?

Methodological Answer:

- Multivariate Analysis (MVA) : Apply PCA to correlate raw material purity (e.g., imidazole derivatives) with yield fluctuations .

- Control Charts : Track critical quality attributes (CQAs) like enantiomeric excess (EE%) across batches .

- Robust Optimization : Use Taguchi Methods to identify noise factors (e.g., humidity) affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.